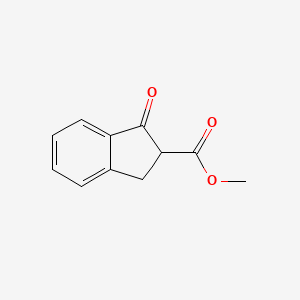

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

概要

説明

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to enhance cell survival and reduce apoptosis by modulating the expression of anti-apoptotic genes. In cancer cells, this compound can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at the G1 phase. Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can bind to DNA and modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that this compound is relatively stable under inert conditions but can degrade when exposed to light or oxygen. Long-term exposure to this compound in cell cultures has revealed potential adaptive responses, where cells may upregulate detoxifying enzymes to mitigate its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity, directing it to specific organelles or compartments within the cell .

生物活性

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₀O₃ and a molecular weight of approximately 190.20 g/mol. Its structure features a carbonyl group adjacent to a carboxylate moiety, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several areas:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit apoptosis through interactions with inhibitors of apoptosis proteins (IAPs), suggesting that this compound may also exhibit similar anticancer properties by modulating apoptotic pathways .

- Enzyme Inhibition : Studies have shown that this compound can act as a reversible inhibitor of certain enzymes involved in inflammatory processes. It demonstrates the ability to bind to active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Synthesis Methods

This compound can be synthesized through several methods:

- Michael Addition Reaction : This method involves the reaction of substituted nitrostyrenes with β-ketoesters under organocatalytic conditions. The yields and stereochemistry of the products can be optimized through careful selection of catalysts .

- Cyclization Reactions : Another synthetic route includes cyclization reactions involving indene derivatives and carboxylic acids or their derivatives, leading to the formation of the desired compound .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

科学的研究の応用

Medicinal Chemistry

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Research indicates that it can influence oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase, which are crucial for cellular protection against oxidative damage.

Case Study : In a study examining its effects on mitochondrial function, this compound was found to localize in mitochondria and influence energy production pathways. This localization is critical for its potential therapeutic roles in diseases related to mitochondrial dysfunction.

Biochemical Analysis

The compound's biochemical properties enable it to participate in various enzymatic reactions. Its ability to bind with proteins can alter their conformation and activity, impacting cellular metabolism and signaling pathways.

Data Table: Interaction with Enzymes

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Superoxide Dismutase | Inhibition | Reduces oxidative stress |

| Catalase | Activation | Enhances hydrogen peroxide breakdown |

| Protein Kinases | Modulation | Alters phosphorylation states |

Agricultural Chemistry

This compound serves as an intermediate in the synthesis of various agrochemicals, including insecticides like Indoxacarb. Its derivatives are utilized for their insecticidal properties against lepidopteran larvae, making them valuable in pest control strategies .

Case Study : The synthesis of Indoxacarb involves the transformation of this compound into more complex structures that exhibit potent insecticidal activity. Field trials have demonstrated its effectiveness in controlling pest populations without significant resistance development .

化学反応の分析

Oxidation Reactions

The ketone moiety undergoes oxidation under strong conditions. While direct oxidation of the ketone is less common due to stability constraints, adjacent functional groups may influence reactivity:

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Side-chain oxidation | KMnO₄/H₂SO₄, heat | Carboxylic acid derivatives | Limited data; inferred |

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol, while the ester remains intact under mild conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield |

|---|---|---|---|

| Ketone reduction | NaBH₄ or LiAlH₄ in THF/Et₂O | 2-(Methoxycarbonyl)indan-1-ol | ~85% |

For example:

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | 1-Oxoindane-2-carboxylic acid | Moderate yields |

| Basic hydrolysis | NaOH (aq), heat | Sodium salt of carboxylic acid | High selectivity |

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions:

| Nucleophile | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amines | NH₃ or RNH₂, base | Amide derivatives | Pharmacophore synthesis |

| Alcohols | ROH, acid catalyst | Transesterified esters | Industrial scales |

Cyclization and Condensation

The compound serves as a precursor in cycloadditions and aldol-like condensations due to its α,β-unsaturated ketone system:

Industrial and Pharmacological Relevance

特性

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKCOFSJGXNOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310295 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22955-77-7 | |

| Record name | 22955-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。